tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate
CAS No.: 273727-52-9
Cat. No.: VC3864208
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 273727-52-9 |
|---|---|
| Molecular Formula | C15H23N3O2 |
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | tert-butyl N-(4-piperazin-1-ylphenyl)carbamate |
| Standard InChI | InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h4-7,16H,8-11H2,1-3H3,(H,17,19) |
| Standard InChI Key | UDZIMDHNXUCYAC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCNCC2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate, reflecting its tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a phenyl carbamate backbone . The Boc group enhances solubility and stability during synthetic processes, while the piperazine moiety contributes to hydrogen bonding and electrostatic interactions with biological targets.
Structural Analysis
-
Molecular Geometry: The piperazine ring adopts a chair conformation, minimizing steric hindrance between the nitrogen lone pairs and adjacent substituents. X-ray crystallography of analogous compounds confirms planar geometry at the carbamate linkage, facilitating π-π stacking with aromatic residues in enzyme binding sites .
Synthesis and Manufacturing Processes
One-Pot Click Chemistry Approaches
A streamlined synthesis involves reacting tert-butyl 4-(propioloyl)piperazine-1-carboxylate with aryl azides under Cu(I)-catalyzed conditions . This method achieves yields exceeding 95% within 5 minutes, leveraging DMF as a solvent and DIPEA as a base to deprotonate intermediates .
Representative Protocol:
-
Reactants:
-
tert-Butyl 4-(propioloyl)piperazine-1-carboxylate (1.0 eq)
-
Aryl azide (1.0 eq)
-
-
Conditions:
Boc Deprotection Strategies
Mild deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane, preserving the integrity of the piperazine ring . Nuclear magnetic resonance (NMR) studies confirm complete deprotection via the disappearance of the tert-butyl signal at δ 1.43 ppm .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 277.37 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 362.0 ± 42.0°C (760 mmHg) | |
| Solubility | Sparingly soluble in H₂O; soluble in DMSO, ethanol | |
| Flash Point | 172.8 ± 27.9°C |
The compound’s low water solubility necessitates formulation with co-solvents like polyethylene glycol (PEG) for in vivo studies. Thermal stability up to 200°C ensures compatibility with high-temperature reactions .
Analytical Characterization
Spectroscopic Profiling
-
¹H NMR (CDCl₃): Key signals include:
-
¹³C NMR: Peaks at δ 155.2 (C=O), δ 80.5 (Boc quaternary C), and δ 46.8–52.1 (piperazine -CH₂-) .
-
Mass Spectrometry: ESI-MS exhibits a [M+H]⁺ ion at m/z 278.4, consistent with the molecular formula .
Biological Activities and Applications
GPR119 Agonism for Diabetes Therapy
Current Research and Future Directions
Drug Delivery Innovations
Nanoparticle encapsulation using PLGA polymers improves bioavailability by 3.2-fold in rat models, addressing solubility limitations.
Targeted Chemical Modifications
-
Hydroxylation: Introducing a 4-hydroxy group on the piperazine ring enhances metabolic stability (t₁/₂ = 8.7 h vs. 2.1 h for parent compound).
-
Sulfonation: Sulfonyl derivatives exhibit 94% inhibition of bacterial biofilm formation at 10 µg/mL, expanding applications to antimicrobial therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume